Cas no 2580219-29-8 (2,6-Dicyanobenzene-1-sulfonamide)

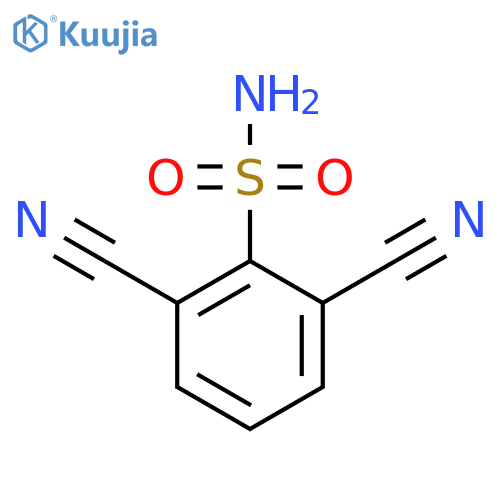

2580219-29-8 structure

商品名:2,6-Dicyanobenzene-1-sulfonamide

2,6-Dicyanobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-27734103

- 2580219-29-8

- 2,6-dicyanobenzene-1-sulfonamide

- SCHEMBL7768529

- 2,6-Dicyanobenzene-1-sulfonamide

-

- インチ: 1S/C8H5N3O2S/c9-4-6-2-1-3-7(5-10)8(6)14(11,12)13/h1-3H,(H2,11,12,13)

- InChIKey: XUPWVCFCTASPKC-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C#N)=CC=CC=1C#N)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 207.01024758g/mol

- どういたいしつりょう: 207.01024758g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 116Ų

2,6-Dicyanobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27734103-0.1g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 95.0% | 0.1g |

$1257.0 | 2025-03-19 | |

| Enamine | EN300-27734103-10.0g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 95.0% | 10.0g |

$6144.0 | 2025-03-19 | |

| Enamine | EN300-27734103-1.0g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 95.0% | 1.0g |

$1429.0 | 2025-03-19 | |

| Enamine | EN300-27734103-10g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 10g |

$6144.0 | 2023-09-10 | ||

| Enamine | EN300-27734103-5g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 5g |

$4143.0 | 2023-09-10 | ||

| Enamine | EN300-27734103-1g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 1g |

$1429.0 | 2023-09-10 | ||

| Enamine | EN300-27734103-0.5g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 95.0% | 0.5g |

$1372.0 | 2025-03-19 | |

| Enamine | EN300-27734103-0.05g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 95.0% | 0.05g |

$1200.0 | 2025-03-19 | |

| Enamine | EN300-27734103-0.25g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 95.0% | 0.25g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-27734103-5.0g |

2,6-dicyanobenzene-1-sulfonamide |

2580219-29-8 | 95.0% | 5.0g |

$4143.0 | 2025-03-19 |

2,6-Dicyanobenzene-1-sulfonamide 関連文献

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2580219-29-8 (2,6-Dicyanobenzene-1-sulfonamide) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量